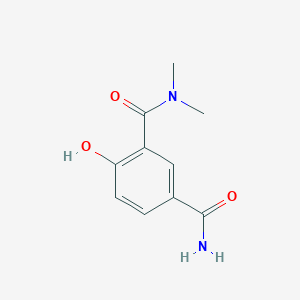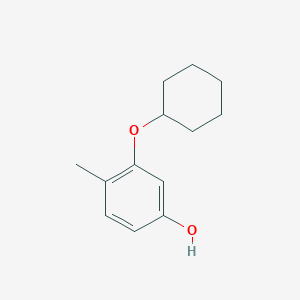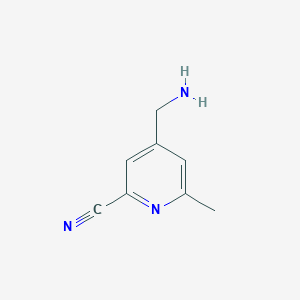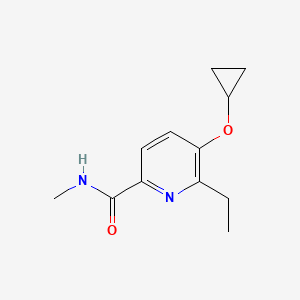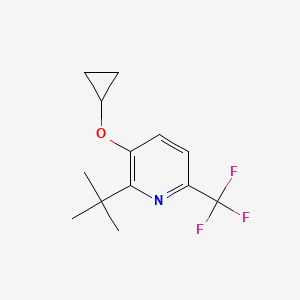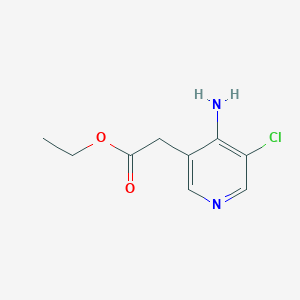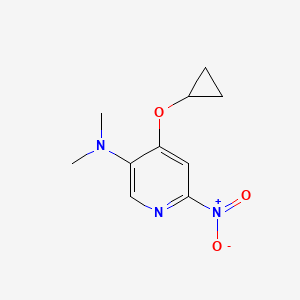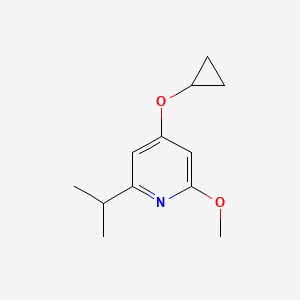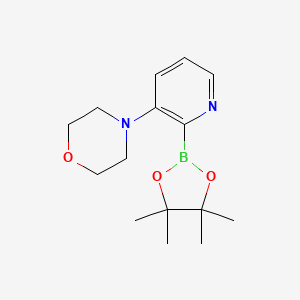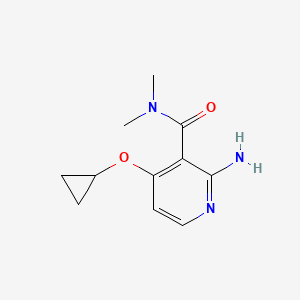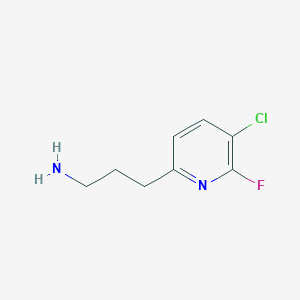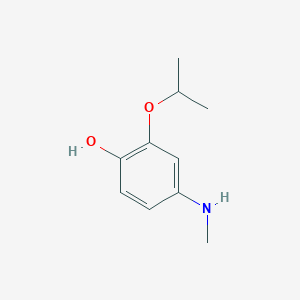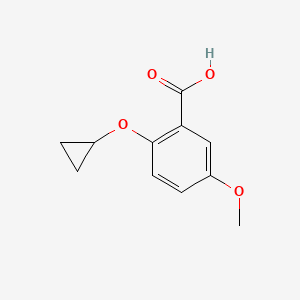
2-Cyclopropoxy-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-5-methoxybenzoic acid involves several steps. One common method includes the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction is carried out at temperatures ranging from 80 to 150°C and pressures between 0.18 to 1.4 MPa . The resulting product is then subjected to hydrolysis and acidification to obtain the final compound. This method is suitable for industrial production due to its high yield and low environmental impact.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and cyclopropoxy groups influence the reactivity of the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclopropoxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can undergo demethylation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can modulate various biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-5-methoxybenzoic acid can be compared with other similar compounds, such as:
2-Methoxybenzoic acid: This compound lacks the cyclopropoxy group and has different reactivity and applications.
2-Cyclopropyl-5-methoxybenzoic acid: This compound has a cyclopropyl group instead of a cyclopropoxy group, leading to variations in its chemical behavior. The presence of the cyclopropoxy group in this compound imparts unique properties that distinguish it from these similar compounds.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-cyclopropyloxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-8-4-5-10(15-7-2-3-7)9(6-8)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
Clé InChI |
DFGZAPSNRCTLJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


